

Application Note: High-Throughput Assessment of Hydroxy Darunavir Cell Permeability

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Compound of Interest

Compound Name: Hydroxy Darunavir

Cat. No.: B1429731

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Introduction

Hydroxy Darunavir, a metabolite of the potent HIV-1 protease inhibitor Darunavir, plays a significant role in the overall therapeutic efficacy and pharmacokinetic profile of its parent drug. [1][2] Understanding the cell permeability of **Hydroxy Darunavir** is critical for elucidating its distribution, potential for reaching intracellular targets, and its contribution to the antiviral activity of Darunavir. This application note provides a comprehensive experimental design for assessing the cell permeability of **Hydroxy Darunavir** using established in vitro models. The protocols detailed herein are intended for researchers, scientists, and drug development professionals engaged in preclinical drug metabolism and pharmacokinetic (DMPK) studies.

The assessment of drug permeability is a cornerstone of drug discovery and development, as it directly influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. Poor membrane permeability can be a significant hurdle for drugs targeting intracellular components.[3] This note focuses on two widely accepted and complementary in vitro assays: the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA). The Caco-2 model serves as an excellent tool for predicting human intestinal absorption and identifying potential interactions with efflux transporters.[4][5][6] In contrast, the PAMPA model offers a high-throughput, cell-free method to specifically evaluate passive diffusion.[7][8][9]

Experimental Design Overview

This study proposes a tiered approach to comprehensively evaluate the cell permeability of **Hydroxy Darunavir**. The initial phase will utilize the PAMPA assay for a rapid assessment of passive permeability. Subsequently, the Caco-2 permeability assay will be employed to investigate permeability in a more physiologically relevant model that includes both passive and active transport mechanisms.[6][8]

Key Objectives:

- To determine the passive permeability of **Hydroxy Darunavir** using the PAMPA assay.
- To determine the apparent permeability coefficient (P_{app}) of **Hydroxy Darunavir** across Caco-2 cell monolayers in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[5][10]
- To calculate the efflux ratio of **Hydroxy Darunavir** to assess its potential as a substrate for efflux transporters.[6]
- To compare the permeability of **Hydroxy Darunavir** with well-characterized high and low permeability control compounds.

Data Presentation

The quantitative data generated from these experiments should be summarized in a clear and structured format to facilitate easy comparison and interpretation.

Table 1: Permeability Data for **Hydroxy Darunavir** and Control Compounds

Compound	PAMPA Pe (10 ⁻⁶ cm/s)	Caco-2 Papp (A-B) (10 ⁻⁶ cm/s)	Caco-2 Papp (B-A) (10 ⁻⁶ cm/s)	Caco-2 Efflux Ratio (Papp B-A / Papp A-B)	Permeability Classification
Hydroxy Darunavir	[Experimental Value]	[Experimental Value]	[Experimental Value]	[Calculated Value]	[High/Medium /Low]
Atenolol (Low Permeability Control)	< 0.1	< 1.0	< 1.0	~1	Low
Propranolol (High Permeability Control)	> 10	> 10	> 10	~1	High
Digoxin (Efflux Substrate Control)	~1	< 1.0	> 5.0	> 5	Low (with efflux)

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of **Hydroxy Darunavir**.

Materials:

- PAMPA plate (e.g., 96-well format with a lipid-impregnated artificial membrane)
- **Hydroxy Darunavir**
- Control compounds (Atenolol, Propranolol)
- Phosphate Buffered Saline (PBS), pH 7.4

- Dimethyl sulfoxide (DMSO)
- 96-well UV-Vis microplate reader or LC-MS/MS system

Procedure:

- **Compound Preparation:** Prepare stock solutions of **Hydroxy Darunavir** and control compounds in DMSO. Dilute the stock solutions in PBS to the final desired concentration (e.g., 100 μ M) with a final DMSO concentration of $\leq 1\%$.
- **Donor Plate Preparation:** Add the compound solutions to the donor wells of the PAMPA plate.
- **Acceptor Plate Preparation:** Fill the acceptor wells with PBS containing a small percentage of DMSO to match the donor plate conditions.
- **Assay Assembly:** Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
- **Incubation:** Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[8]
- **Sample Analysis:** After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method such as UV-Vis spectroscopy or LC-MS/MS.
- **Data Calculation:** Calculate the effective permeability (P_e) using the following equation:

Where:

- $[C_A]$ is the concentration in the acceptor well
- $[C_{eq}]$ is the equilibrium concentration
- V_A is the volume of the acceptor well
- V_D is the volume of the donor well
- A is the area of the membrane

- t is the incubation time

Protocol 2: Caco-2 Permeability Assay

Objective: To determine the apparent permeability (P_{app}) and efflux ratio of **Hydroxy Darunavir**.

Materials:

- Caco-2 cells (ATCC HTB-37)
- Transwell inserts (e.g., 24-well format)
- Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
- Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
- **Hydroxy Darunavir**
- Control compounds (Atenolol, Propranolol, Digoxin)
- Transepithelial Electrical Resistance (TEER) meter
- Lucifer yellow
- LC-MS/MS system

Procedure:

- Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
- Monolayer Integrity Check:
 - Measure the TEER of the Caco-2 monolayers. Values should be $>250 \Omega \cdot \text{cm}^2$.
 - Perform a Lucifer yellow permeability assay to confirm monolayer integrity. The permeability of Lucifer yellow should be $<100 \text{ nm/s}$.

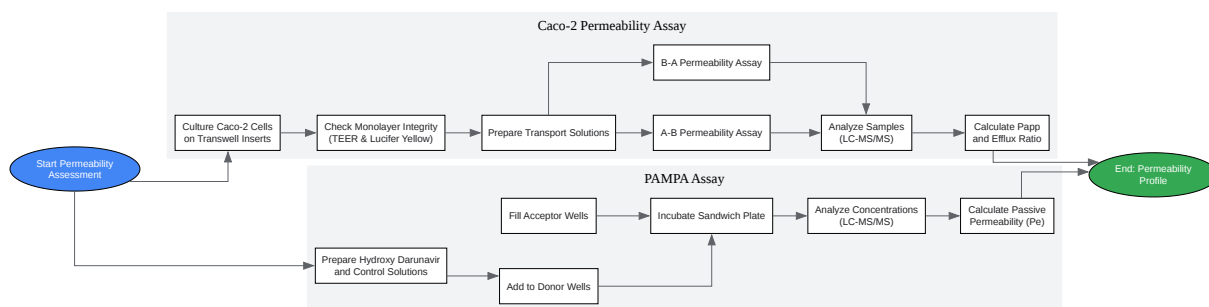
- Compound Preparation: Prepare transport solutions of **Hydroxy Darunavir** and control compounds in HBSS at the desired concentration (e.g., 10 μ M).
- Permeability Assay (Apical to Basolateral - A-B):
 - Wash the Caco-2 monolayers with pre-warmed HBSS.
 - Add the compound solution to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.
 - Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
 - At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis.
- Permeability Assay (Basolateral to Apical - B-A):
 - Wash the Caco-2 monolayers with pre-warmed HBSS.
 - Add the compound solution to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.
 - Incubate at 37°C with gentle shaking for the same period as the A-B assay.
 - Collect samples from both compartments for analysis.
- Sample Analysis: Quantify the concentration of the compounds in the collected samples using a validated LC-MS/MS method.
- Data Calculation:
 - Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation:

Where:

- dQ/dt is the rate of permeation

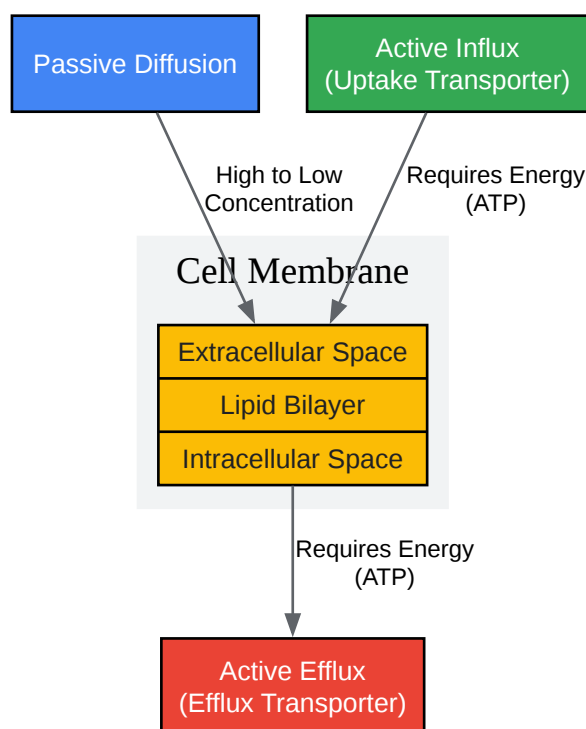
- A is the surface area of the Transwell membrane
- C₀ is the initial concentration in the donor compartment
- Calculate the efflux ratio:

Visualizations



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Caption: Experimental workflow for assessing **Hydroxy Darunavir**'s cell permeability.



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Caption: Cellular transport mechanisms across the cell membrane.

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